2,6-Dichlorobiphenyl-2',3',4',5',6'-d5
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Overview
Description
2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterium-labeled derivative of 2,6-Dichloro-1,1’-biphenyl. This compound is part of the polychlorinated biphenyl (PCB) family, which are synthetic organic chemicals known for their chemical stability and resistance to heat and degradation . The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 2,6-Dichloro-1,1’-biphenyl. This process can be achieved through various methods, including catalytic deuteration using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) . The reaction conditions often require elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yields . Quality control measures are crucial to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The biphenyl structure can be oxidized to form biphenyl quinones.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Formation of biphenyl derivatives with different functional groups.
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of partially or fully dechlorinated biphenyl derivatives.
Scientific Research Applications
2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze complex mixtures.
Environmental Studies: Employed in the study of PCB contamination and its effects on ecosystems.
Pharmacokinetics: Used in drug metabolism studies to trace the distribution and breakdown of pharmaceutical compounds in biological systems.
Material Science: Utilized in the development of new materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is primarily related to its role as a tracer in analytical and environmental studies. The deuterium labeling allows for precise tracking and quantification of the compound in various systems. In biological systems, it can interact with enzymes and receptors, providing insights into metabolic pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2,4’-Dichlorobiphenyl: Another PCB congener with chlorine atoms at different positions.
2,6-Dichlorobiphenyl: The non-deuterated version of the compound.
2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5: The deuterated version with similar chemical properties but different isotopic labeling.
Uniqueness
2,6-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracking are essential .
Properties
Molecular Formula |
C12H8Cl2 |
---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,6-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H8Cl2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H/i1D,2D,3D,5D,6D |
InChI Key |
IYZWUWBAFUBNCH-XFEWCBMOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=CC=C2Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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